
3-Fluoro-5-(morpholinomethyl)phenylboronic acid
Descripción general
Descripción
“3-Fluoro-5-(morpholinomethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are important chemical building blocks employed in cross-coupling reactions . It’s a useful intermediate in pharmaceutical intermediate .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to be involved in cross-coupling reactions . They have the ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides .Aplicaciones Científicas De Investigación
Anticancer Potential
3-Fluoro-5-(morpholinomethyl)phenylboronic acid derivatives exhibit significant anticancer properties. A study by Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid derivatives, finding them to be promising antiproliferative and proapoptotic compounds with a cell cycle-specific mode of action, especially in A2780 ovarian cancer cells (Psurski et al., 2018).
Structural and Interaction Analysis
Research on derivatives of 1,2,4-triazoles, including fluoro derivatives with morpholinomethyl groups, has been conducted to understand the lp⋯π intermolecular interactions and their implications. Shukla et al. (2014) synthesized and characterized such derivatives, providing insights into their structural and interaction properties (Shukla et al., 2014).
Biological Activities and Applications
The compound has shown varied biological activities. For instance, a derivative synthesized by Mamatha S.V et al. (2019) demonstrated significant antibacterial, antioxidant, and anti-TB activities, and was effective against tuberculosis with a MIC of 3.12 µg/ml (Mamatha S.V et al., 2019).
Antibacterial and Antifungal Properties
Patil et al. (2011) synthesized novel thiazolidin-4-one derivatives with 3-fluoro-4-yl-morpholin-4-yl-phenylimino groups, showing moderate antibacterial and antifungal activities. This study highlights the potential of these compounds as antibacterial agents (Patil et al., 2011).
Glucose Sensing
A study by Bao et al. (2021) focused on synthesizing a new monomer with a fluoro-containing phenylboronic acid for enzyme-free glucose sensing. This application is crucial for physiological conditions, indicating a significant advancement in glucose monitoring technology (Bao et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound’s success in the sm cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the compound’s success .
Propiedades
IUPAC Name |
[3-fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-6-9(5-10(7-11)12(15)16)8-14-1-3-17-4-2-14/h5-7,15-16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIUSYOUUIDNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197130 | |
| Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704066-79-4 | |
| Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



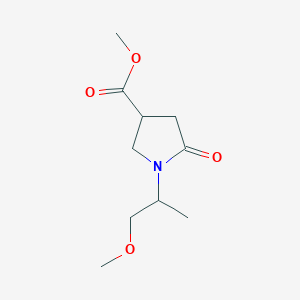
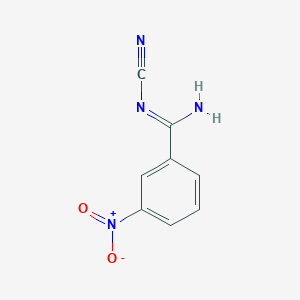

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
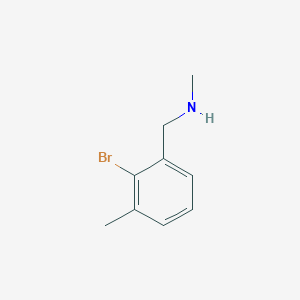
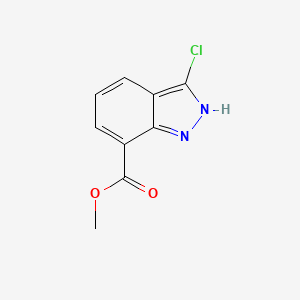
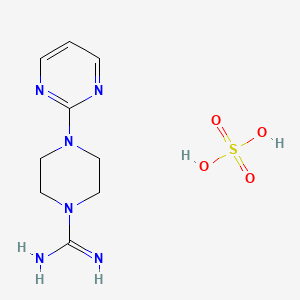
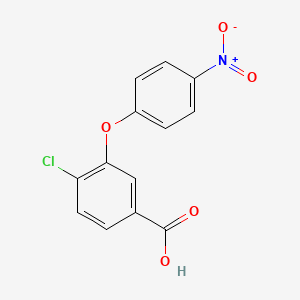
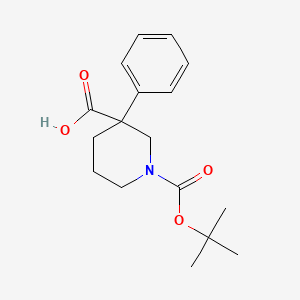


![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)
